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molecular formula C15H14ClNO3 B8373135 Methyl 4-(2-amino-5-chlorophenoxymethyl)benzoate

Methyl 4-(2-amino-5-chlorophenoxymethyl)benzoate

Cat. No. B8373135
M. Wt: 291.73 g/mol
InChI Key: ALDPSVKYGUWTFM-UHFFFAOYSA-N
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Patent
US06790866B2

Procedure details

To a solution of methyl 4-(2-trifluoroacetylamino-5-chlorophenoxy-methyl)benzoate (300 mg; prepared in Reference Example 6.) in mixture of THF-MeOH (4 ml+10 ml), a solution of sodium carbonate (440 mg) in water (2 ml) was added. The solution was stirred for 8 hours at 60° C. and overnight at room temperature. The reaction mixture was poured into diluted HCl and extracted with ethyl acetate. The organic layer was washed, dried over and concentrated under the reduced pressure. The residue was purified on silica gel column chromatography (AcOEt-benzene) to give the title compound (194 mg) having the following physical data.
Name
methyl 4-(2-trifluoroacetylamino-5-chlorophenoxy-methyl)benzoate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:7]=1[O:8][CH2:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][CH:11]=1)=O.C1COCC1.CO.C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[NH2:5][C:6]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:7]=1[O:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:18][CH:19]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
methyl 4-(2-trifluoroacetylamino-5-chlorophenoxy-methyl)benzoate
Quantity
300 mg
Type
reactant
Smiles
FC(C(=O)NC1=C(OCC2=CC=C(C(=O)OC)C=C2)C=C(C=C1)Cl)(F)F
Name
THF MeOH
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
440 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 8 hours at 60° C. and overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried over and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography (AcOEt-benzene)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(OCC2=CC=C(C(=O)OC)C=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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